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Compound of Interest

Compound Name: XL-126

Cat. No.: B12382674

In the landscape of modern drug discovery, the designation "XL-126" has been attributed to
two distinct and significant therapeutic agents: a potent and selective inhibitor of the first
bromodomain (BD1) of the BET (Bromodomain and Extra-Terminal) family of proteins, and a
PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2),
more specifically named XL01126. This guide delves into the structure-activity relationships
(SAR) of both molecules, providing a comprehensive overview for researchers and drug
development professionals.

XL-126: A Selective BET Bromodomain 1 (BD1)
Inhibitor

XL-126, also identified as compound 33 in some literature, has emerged as a potent and highly
selective inhibitor of the first bromodomain (BD1) of the BET protein family, particularly BRDA4.
[1][2] This selectivity is a key attribute, as it may offer a more favorable therapeutic window
compared to pan-BET inhibitors by potentially mitigating toxicities associated with the inhibition
of the second bromodomain (BD2).[2]

Quantitative Analysis of Binding Affinity and Selectivity

The binding affinity and selectivity of XL-126 have been rigorously characterized using various
biophysical and biochemical assays. The data underscores its high potency for BD1 and
remarkable selectivity over BD2.
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Selectivity
Compound Target Kd (nM) Assay Method
(BD1/BD2)
Surface Plasmon
XL-126
BRD4 BD1 8.9 185-fold Resonance
(Compound 33)
(SPR)
XL-126
BRD4 BD1/BD2 ~57-373 fold BROMOscan

(Compound 33)

Table 1: Binding affinity and selectivity of XL-126 for BRD4 bromodomains.[1][2][3][4]

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay: The binding kinetics and affinity of XL-126 were
determined using SPR. In a typical experiment, biotinylated BRD4 BD1 protein is immobilized
on a streptavidin-coated sensor chip. A series of concentrations of XL-126 in a suitable running
buffer are then injected over the chip surface. The association and dissociation rates are
monitored in real-time by measuring the change in the refractive index at the sensor surface.
The equilibrium dissociation constant (Kd) is then calculated from the ratio of the dissociation
rate constant (koff) to the association rate constant (kon).

BROMOscan™ Assay: This is a competitive binding assay used to determine the selectivity of
a compound against a large panel of bromodomains. The assay typically involves the use of an
immobilized ligand that binds to the bromodomain of interest. The test compound (XL-126) is
incubated with the bromodomain protein and the immobilized ligand. The amount of
bromodomain protein bound to the immobilized ligand is then quantified, usually via a DNA tag
and gPCR. The displacement of the tagged ligand by the test compound is used to calculate its
binding affinity.

Signaling Pathway and Mechanism of Action

BET proteins are epigenetic readers that play a crucial role in regulating gene transcription.
They bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to
specific gene promoters. By selectively inhibiting BRD4 BD1, XL-126 disrupts this interaction,
leading to the downregulation of key oncogenes like MYC, and thereby inhibiting cancer cell
proliferation.
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Caption: Mechanism of action of XL-126 as a BRD4 BDL1 inhibitor.

XL01126: A PROTAC Degrader of LRRK2

XL01126 is a heterobifunctional degrader, also known as a PROTAC, designed to target
Leucine-Rich Repeat Kinase 2 (LRRK2) for degradation.[5][6] LRRK2 is a key target in
Parkinson's disease, and its degradation presents a novel therapeutic strategy. XL01126
functions by simultaneously binding to LRRK2 and an E3 ubiquitin ligase, thereby inducing the
ubiquitination and subsequent proteasomal degradation of LRRK2.[5][6]

Quantitative Analysis of LRRK2 Degradation

The efficacy of XL01126 has been demonstrated through its potent and rapid degradation of
both wild-type (WT) and mutant (G2019S) LRRK2.
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Compound LRRK2 Mutant Dmax (%) T1/2 (h) DC50 (nM)
XL01126 WT 82 1.2 15-72
XL01126 G2019S 92 0.6

XL01134 WT 75 2.7

XL01134 G2019S 82 1.4

SD75 WT 52 51

SD75 G2019S 81 1.4

Table 2: Degradation parameters of XL01126 and other LRRK2 degraders.[5][6][7]

Experimental Protocols

LRRK2 Degradation Assay: Mouse embryonic fibroblasts (MEFs) expressing either wild-type or
G2019S mutant LRRK2 are treated with varying concentrations of the PROTAC degrader (e.qg.,
XL01126) for different time points. Following treatment, cells are lysed, and the protein
concentration is determined. LRRK2 levels are then quantified by Western blotting or a
guantitative immunoassay (e.g., ELISA or Meso Scale Discovery). The Dmax (maximum
degradation), T1/2 (half-life of degradation), and DC50 (concentration for 50% degradation) are
calculated from the resulting data.

Rab10 Phosphorylation Assay: As a downstream substrate of LRRK2, the phosphorylation
status of Rab10 is a key indicator of LRRK2 kinase activity. Following treatment with the
LRRK2 degrader, cell lysates are analyzed by Western blot using antibodies specific for total
Rab10 and phosphorylated Rab10 (pRabl10). The ratio of pRab10 to total Rabl10 is then
quantified to determine the extent of LRRK2 kinase inhibition. XL01126 has been shown to be
more potent at inhibiting Rab10 phosphorylation compared to the corresponding LRRK2
inhibitor warhead alone.[5][6]

Signaling Pathway and Mechanism of Action

XL01126 acts as a molecular bridge, bringing LRRK2 into proximity with an E3 ubiquitin ligase,
leading to the ubiquitination and degradation of LRRK2 by the proteasome. This degradation of
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LRRK2 leads to a reduction in its kinase activity and the dephosphorylation of its substrates,
such as Rab10.
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Caption: Mechanism of action of XL01126 as a LRRK2 PROTAC degrader.

In conclusion, the designation XL-126 represents two distinct molecules at the forefront of
targeted therapy. The BET inhibitor XL-126 demonstrates the power of selective inhibition for
epigenetic targets, while the PROTAC degrader XL01126 exemplifies the potential of targeted
protein degradation as a therapeutic modality. A clear understanding of their respective
structure-activity relationships is paramount for the continued development of these and other
next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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